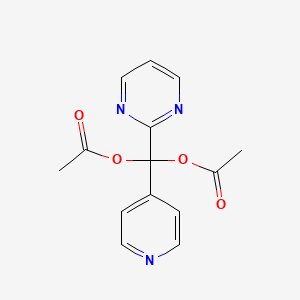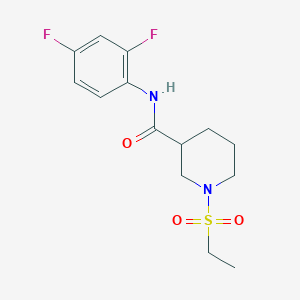
pyridin-4-yl(pyrimidin-2-yl)methylene diacetate
Overview
Description
Pyridin-4-yl(pyrimidin-2-yl)methylene diacetate, also known as PPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPM is a derivative of pyridine and pyrimidine, which are both heterocyclic aromatic compounds commonly found in many biological systems. In
Mechanism of Action
The mechanism of action of pyridin-4-yl(pyrimidin-2-yl)methylene diacetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and chromatin remodeling. Additionally, this compound has been shown to inhibit the activity of the nuclear factor-kappaB (NF-κB) signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. This compound has been shown to induce apoptosis in cancer cells, inhibit the replication of viruses, and reduce inflammation in animal models. Additionally, this compound has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and immune response.
Advantages and Limitations for Lab Experiments
Pyridin-4-yl(pyrimidin-2-yl)methylene diacetate has several advantages as a research tool, including its ease of synthesis, low toxicity, and potential therapeutic applications. However, this compound also has several limitations, including its limited solubility in water and its potential for off-target effects. Additionally, this compound has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Future Directions
There are several future directions for the study of pyridin-4-yl(pyrimidin-2-yl)methylene diacetate. One potential direction is to investigate the pharmacokinetic properties of this compound in vivo, including its bioavailability, distribution, metabolism, and excretion. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases. Furthermore, the development of this compound derivatives with improved solubility and selectivity could lead to the discovery of new drug candidates with enhanced efficacy and reduced toxicity.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications as a drug candidate for various diseases. This compound has been shown to exhibit anticancer, antiviral, and anti-inflammatory activities in vitro, and its mechanism of action involves the inhibition of various enzymes and signaling pathways. Despite its limitations, this compound has several advantages as a research tool, and its potential therapeutic applications warrant further investigation.
Scientific Research Applications
Pyridin-4-yl(pyrimidin-2-yl)methylene diacetate has been studied extensively in the field of medicinal chemistry due to its potential applications as a drug candidate for various diseases. This compound has been shown to exhibit anticancer, antiviral, and anti-inflammatory activities in vitro. Additionally, this compound has been shown to inhibit the growth of human glioblastoma cells and induce apoptosis in breast cancer cells. Furthermore, this compound has been shown to inhibit the replication of the hepatitis C virus and reduce inflammation in animal models.
properties
IUPAC Name |
(acetyloxy-pyridin-4-yl-pyrimidin-2-ylmethyl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-10(18)20-14(21-11(2)19,12-4-8-15-9-5-12)13-16-6-3-7-17-13/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJXRZMQIOKIKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC=NC=C1)(C2=NC=CC=N2)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl methanesulfonate](/img/structure/B4682026.png)
![N-[2-(4-tert-butylphenyl)-2-(4-morpholinyl)ethyl]-5-(4-methylphenyl)-3-isoxazolecarboxamide](/img/structure/B4682027.png)
![N-{3-[(benzylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}nicotinamide](/img/structure/B4682038.png)
![1-[(4-chlorophenoxy)methyl]-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide](/img/structure/B4682047.png)
![3-[(4-bromo-2-fluorophenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B4682049.png)

![1-[(2-{[(5-phenyl-2-furyl)methyl]amino}ethyl)amino]propan-2-ol dihydrochloride](/img/structure/B4682060.png)
![N-(2-chloro-4-methylphenyl)-2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4682065.png)
![5-imino-2-(2-methylphenyl)-6-{4-[(4-nitrobenzyl)oxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4682073.png)
![1-[(2,5-dimethoxyphenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4682084.png)
![N-isopropyl-2-methoxy-5-{[(4-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B4682092.png)
![4-[2-(2-quinolinylcarbonyl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B4682099.png)
![2-chloro-N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]benzamide](/img/structure/B4682107.png)
![N-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B4682111.png)